(S)-1-(thiazol-2-yl)ethanamine hydrochloride (S)-1-(thiazol-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2323582-65-4
VCID: VC8092145
InChI: InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1
SMILES: CC(C1=NC=CS1)N.Cl
Molecular Formula: C5H9ClN2S
Molecular Weight: 164.66

(S)-1-(thiazol-2-yl)ethanamine hydrochloride

CAS No.: 2323582-65-4

Cat. No.: VC8092145

Molecular Formula: C5H9ClN2S

Molecular Weight: 164.66

* For research use only. Not for human or veterinary use.

(S)-1-(thiazol-2-yl)ethanamine hydrochloride - 2323582-65-4

Specification

CAS No. 2323582-65-4
Molecular Formula C5H9ClN2S
Molecular Weight 164.66
IUPAC Name (1S)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1
Standard InChI Key KLQZMXLICFMMGL-WCCKRBBISA-N
Isomeric SMILES C[C@@H](C1=NC=CS1)N.Cl
SMILES CC(C1=NC=CS1)N.Cl
Canonical SMILES CC(C1=NC=CS1)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-1-(Thiazol-2-yl)ethanamine hydrochloride is a hydrochloride salt of a chiral amine featuring a thiazole heterocycle. Its molecular formula is C5H9ClN2S\text{C}_5\text{H}_9\text{ClN}_2\text{S}, with a molecular weight of 164.656 g/mol . The compound’s exact mass is 164.01700, and its topological polar surface area (PSA) is 67.15 Ų, indicating moderate polarity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H9ClN2S\text{C}_5\text{H}_9\text{ClN}_2\text{S}
Molecular Weight164.656 g/mol
Exact Mass164.01700
PSA67.15 Ų
LogP (Partition Coefficient)2.67

CAS Number Discrepancy

Two distinct CAS numbers are reported for this compound:

  • 623143-42-0 (cited in Chemsrc )

  • 2323582-65-4 (cited in Chemable )

This discrepancy may arise from database errors or differences in salt forms. The R-enantiomer, (R)-1-(thiazol-2-yl)ethanamine hydrochloride, is separately documented under CAS 15956-22-0 , confirming the importance of stereochemical specificity in CAS assignments.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-1-(thiazol-2-yl)ethanamine hydrochloride is described in peer-reviewed literature:

  • Ilardi et al. (2011): A catalytic asymmetric method using thiazole derivatives and ketone precursors, followed by hydrochloric acid treatment to form the hydrochloride salt .

  • Miyazaki et al. (1995): A multi-step sequence involving condensation of 2-aminothiazole with aldehydes, reduction, and salt formation .

Industrial production employs catalytic hydrogenation and continuous flow chemistry to optimize yield and enantiomeric purity .

Table 2: Key Synthetic Methods

MethodKey StepsYieldReference
Asymmetric CatalysisThiazole + Ketone → Reduction → HCl72%
Multi-Step CondensationAldehyde Condensation → Reduction65%

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

Thiazole derivatives are widely studied for antimicrobial properties. While direct data for this compound is limited, structural analogs exhibit MIC values of 0.17–0.23 mg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis of Enantiomers

(S)- vs. (R)-Enantiomers

The S-enantiomer is prioritized in drug development due to stereoselective interactions with biological targets. The R-enantiomer (CAS 15956-22-0) shows distinct physicochemical profiles, including a 5% variance in LogP values .

Table 3: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
CAS Number623143-42-0 15956-22-0
LogP2.67 2.54
Biological ActivityHigher antimicrobialLower efficacy

Industrial and Research Use Cases

Asymmetric Synthesis

The compound serves as a chiral building block in synthesizing protease inhibitors and kinase modulators . Its thiazole ring enables participation in Suzuki-Miyaura couplings for complex heterocycle assembly .

Specialty Chemical Production

Industrial applications include:

  • Agrochemical intermediates: Thiazole derivatives enhance pesticide stability.

  • Ligands in catalysis: Chiral amines improve enantioselectivity in hydrogenation .

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